molecular formula C4H4N6O3 B13817809 4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine CAS No. 131357-57-8

4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine

Cat. No.: B13817809
CAS No.: 131357-57-8
M. Wt: 184.11 g/mol
InChI Key: ACXVDEVFHFYDQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole and pyrazine rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the design of novel pharmaceuticals targeting specific biological pathways .

Medicine: In medicine, the compound’s derivatives may exhibit therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects. Research is ongoing to explore its full potential in medical applications .

Industry: Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) involves its interaction with specific molecular targets. The nitroso groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • [1,2,4]Oxadiazole derivatives
  • Pyrazine derivatives
  • Nitroso compounds

Comparison: Compared to [1,2,4]Oxadiazole derivatives, [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) has a more complex structure, offering additional reactive sites and potential for diverse chemical reactions.

Properties

CAS No.

131357-57-8

Molecular Formula

C4H4N6O3

Molecular Weight

184.11 g/mol

IUPAC Name

4,7-dinitroso-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C4H4N6O3/c11-7-9-1-2-10(8-12)4-3(9)5-13-6-4/h1-2H2

InChI Key

ACXVDEVFHFYDQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NON=C2N1N=O)N=O

Origin of Product

United States

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